molecular formula C22H18O4 B5857615 3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

Cat. No. B5857615
M. Wt: 346.4 g/mol
InChI Key: IUDUEONZSHLLFM-UHFFFAOYSA-N
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Description

3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one, also known as BMBC, is a synthetic compound that belongs to the class of chromenone derivatives. It has been found to possess numerous biological activities, including anti-inflammatory, antioxidant, antitumor, and neuroprotective properties.

Mechanism of Action

The mechanism of action of 3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one is not fully understood. However, it has been suggested that 3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one exerts its biological activities by modulating various signaling pathways. For example, 3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. Moreover, 3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has been found to exert various biochemical and physiological effects. For example, 3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has been found to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. Moreover, 3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in various cell types. Additionally, 3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has several advantages and limitations for lab experiments. One advantage is that it has been found to possess multiple biological activities, which makes it a potential candidate for the development of novel therapeutics. Moreover, 3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has been found to be relatively safe and well-tolerated in animal studies. However, one limitation is that the mechanism of action of 3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one is not fully understood, which makes it difficult to optimize its therapeutic potential. Moreover, more studies are needed to determine the optimal dosage and administration route for 3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one.

Future Directions

There are many potential future directions for the study of 3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one. One direction is to investigate the role of 3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one in the regulation of immune response and inflammation in various disease models. Moreover, more studies are needed to determine the optimal dosage and administration route for 3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one. Additionally, it would be interesting to investigate the potential synergistic effects of 3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one with other compounds or drugs. Finally, the development of novel analogs of 3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one with improved biological activities and pharmacokinetic properties could be a promising direction for future research.

Synthesis Methods

3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one can be synthesized using a multi-step reaction process. The first step involves the condensation of 4-methoxybenzaldehyde with malonic acid in the presence of a catalyst to form 4-methoxybenzalacetone. The second step involves the reaction of 4-methoxybenzalacetone with 4-methyl-2-nitrophenol in the presence of a base to form 3-(4-methoxybenzyl)-4-methyl-6-nitro-2H-chromen-2-one. The final step involves the reduction of the nitro group to an amino group using a reducing agent to form 3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one.

Scientific Research Applications

3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has been widely studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of nuclear factor-kappa B (NF-κB) signaling pathway. 3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has also been found to possess antioxidant properties by scavenging free radicals and reducing lipid peroxidation. Moreover, 3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has shown antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has been found to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

3-[(4-methoxyphenyl)methoxy]-4-methylbenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-14-20(25-13-15-7-9-16(24-2)10-8-15)12-11-18-17-5-3-4-6-19(17)22(23)26-21(14)18/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDUEONZSHLLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Methoxybenzyl)oxy)-4-methyl-6H-benzo(C)chromen-6-one

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